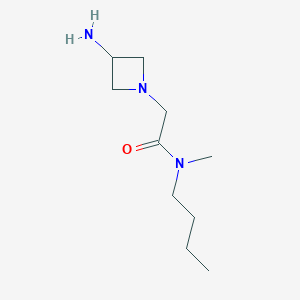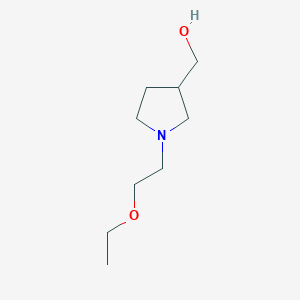
2-(3-aminoazetidin-1-yl)-N-butyl-N-methylacetamide
Overview
Description
Azetidines are four-membered heterocyclic compounds containing a nitrogen atom . They are important scaffolds and building blocks for obtaining various biologically active heterocyclic compounds and peptides .
Synthesis Analysis
Azetidines can be synthesized through various methods. One common method involves the reaction of amines with beta-lactams . Another method involves the aza-Michael addition of NH-heterocycles with certain acetates .
Molecular Structure Analysis
Azetidines have a four-membered ring structure with one nitrogen atom . The specific structure of “2-(3-aminoazetidin-1-yl)-N-butyl-N-methylacetamide” would depend on the positions and orientations of the butyl and methylacetamide groups.
Chemical Reactions Analysis
The chemical reactions involving azetidines can vary widely depending on the specific compound and conditions. For example, azetidines can undergo reactions such as ring-opening, substitution, and addition reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. Azetidines, in general, are stable compounds that can exist as either solids or liquids depending on their specific structures .
Scientific Research Applications
Structure-Activity Relationships in Histamine H4 Receptor Ligands
A series of 2-aminopyrimidines were synthesized as ligands for the histamine H4 receptor (H4R), leading to the development of compounds with potent in vitro activity and significant anti-inflammatory and antinociceptive effects in animal models. This research suggests the potential of H4R antagonists in treating pain and inflammation (Altenbach et al., 2008).
Novel Antibacterial Quinolone Derivatives
A study reported the synthesis of quinolone derivatives with potent antibacterial activity against Gram-positive and Gram-negative bacteria. Among these, a compound with an azetidin-1-yl group showed significantly higher potency compared to known antibiotics against resistant strains, highlighting the potential of these compounds in developing new antibacterial agents (Kuramoto et al., 2003).
Conformational Preferences of N-Substituted β-Lactams
Molecular orbital studies on N-substituted monocyclic β-lactams provided insights into their conformational stability and reactivity. This research aids in understanding the structure-activity relationships of β-lactam antibiotics, potentially guiding the design of new antibacterial agents (Boyd, 2009).
Synthesis of Trans-β-Amino Esters with Azetidine Skeleton
A facile method for synthesizing N-protected alkyl 3-aminoazetidine-2-carboxylic esters, a class of conformationally restricted β-amino esters, was developed. These compounds are of interest for their biological relevance and potential applications in medicinal chemistry (Kiss et al., 2007).
Synthesis of Schiff’s Bases and 2-Azetidinones with CNS Activity
Research on the synthesis and pharmacological evaluation of Schiff’s bases and 2-azetidinones derived from isonocotinyl hydrazone revealed compounds with promising antidepressant and nootropic activities. This study suggests the 2-azetidinone skeleton's potential as a central nervous system (CNS) active agent (Thomas et al., 2016).
Safety and Hazards
Future Directions
Mechanism of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(3-aminoazetidin-1-yl)-N-butyl-N-methylacetamide . These factors could include the pH and temperature of the environment, the presence of other molecules or ions, and the specific characteristics of the target cells or tissues.
properties
IUPAC Name |
2-(3-aminoazetidin-1-yl)-N-butyl-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O/c1-3-4-5-12(2)10(14)8-13-6-9(11)7-13/h9H,3-8,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHPXMNORQOYWHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C(=O)CN1CC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(2E)-1-[3-(hydroxymethyl)pyrrolidin-1-yl]-3-(pyridin-3-yl)prop-2-en-1-one](/img/structure/B1488744.png)
![2-[3-(Hydroxymethyl)pyrrolidin-1-yl]-1-(morpholin-4-yl)ethan-1-one](/img/structure/B1488746.png)

![{3-[(Pyrrolidin-3-yl)methoxy]phenyl}methanol](/img/structure/B1488749.png)
![N-(butan-2-yl)-2-[3-(hydroxymethyl)pyrrolidin-1-yl]acetamide](/img/structure/B1488750.png)

![2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-N-(2-methoxyethyl)acetamide](/img/structure/B1488753.png)



![3-amino-5H,7H,8H-6lambda6-thiopyrano[4,3-c]pyridazine-6,6-dione](/img/structure/B1488761.png)
